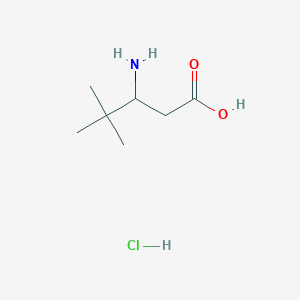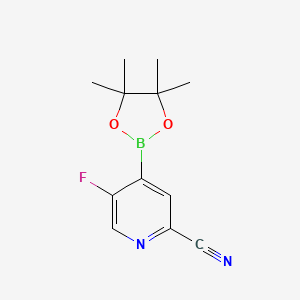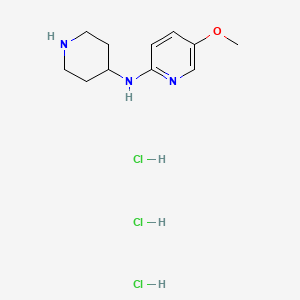
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a phenoxy group, an imidazole ring, and a thioether linkage
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with antimicrobial, anti-inflammatory, antitumor, and other properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .
Biochemical Analysis
Cellular Effects
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound influences cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxy group could yield various substituted derivatives.
Scientific Research Applications
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(2-(1H-imidazol-2-yl)ethyl)acetamide
- 2-phenoxy-N-(2-(5-phenyl-1H-imidazol-4-yl)thio)ethyl)acetamide
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a phenoxy group, an imidazole ring, and a thioether linkage makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-phenoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(14-24-16-9-5-2-6-10-16)20-11-12-25-19-21-13-17(22-19)15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFLJZBDLLRGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)


![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)


![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/new.no-structure.jpg)
![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)


![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2974245.png)
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)

